![molecular formula C10H10ClN3O3 B1408639 (S)-Methyl 2-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate CAS No. 1638603-68-5](/img/structure/B1408639.png)
(S)-Methyl 2-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate
Overview
Description
(S)-Methyl 2-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate, also known as MCP, is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. MCP has been the subject of numerous scientific studies, due to its ability to act as a ligand for various receptors in the body. Its structure is similar to that of other small molecules, such as benzene, but it has a unique chemical makeup that makes it a useful tool in medicinal chemistry. MCP has been used in a variety of research applications, including drug discovery, pharmacology, and biochemistry.
Scientific Research Applications
Nuclear Magnetic Resonance Studies
The parent compound pyrido[2,3-b]pyrazine, closely related to (S)-Methyl 2-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate, has been studied for its 13C NMR spectral data. These studies, including derivatives with various substituents like chloro, amino, oxo, and methyl, help in understanding the structural and electronic properties of these compounds (Nagel et al., 1979).
Synthesis of Novel Compounds
Research into the synthesis of novel annelated 2-oxopiperazines involving compounds structurally similar to (S)-Methyl 2-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate has been conducted. These studies are crucial for the development of new molecules with potential biological activities (Svetlana et al., 2015).
Development of Antihypertensive Agents
Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, structurally related to the queried compound, have been synthesized with the expectation of them having antihypertensive activity. This indicates a potential area of pharmaceutical application for related compounds (Kumar & Mashelker, 2006).
Heterocyclic Chemistry
Research in heterocyclic chemistry, involving the synthesis of 6-Amino-5-R2-7-(6-R1-4-oxo-3,4-dihydro-2-quinazolyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles, demonstrates the versatility of pyrazine derivatives in creating diverse heterocyclic systems. This kind of research expands the chemical space for potential drug development and other applications (Volovenko & Dubinina, 2002).
Convenient Synthetic Methodologies
Studies focusing on convenient synthetic methods for pyrido[2,3-b]-pyrazines highlight the ongoing efforts to streamline the synthesis of such compounds, which is vital for their application in various scientific research fields (Couture & Grandclaudon, 1991).
properties
IUPAC Name |
methyl 2-[(3S)-6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3/c1-17-8(15)4-6-10(16)13-5-2-3-7(11)14-9(5)12-6/h2-3,6H,4H2,1H3,(H,12,14)(H,13,16)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFWYOFPIWFTKG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC2=C(N1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1C(=O)NC2=C(N1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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